molecular formula C18H16O5 B1211314 6,2',4'-Trimethoxyflavone CAS No. 720675-90-1

6,2',4'-Trimethoxyflavone

Cat. No.: B1211314
CAS No.: 720675-90-1
M. Wt: 312.3 g/mol
InChI Key: WUWFDVDASNSUKP-UHFFFAOYSA-N
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Scientific Research Applications

6,2’,4’-Trimethoxyflavone has diverse applications in scientific research, including:

Safety and Hazards

6,2’,4’-Trimethoxyflavone is toxic if swallowed . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

Biochemical Analysis

Biochemical Properties

6,2’,4’-Trimethoxyflavone acts as an antagonist of the aryl hydrocarbon receptor (AhR), inhibiting benzo[a]pyrene-induced AhR-dependent transcription in a reporter assay when used at concentrations of 2 and 10 µM . It decreases lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in THP-1 cells with an IC50 of 47.7 µg/ml . Additionally, 6,2’,4’-Trimethoxyflavone inhibits cell migration and invasion but not proliferation of HN-30 head and neck squamous cell carcinoma cells in vitro at a concentration of 10 µM .

Cellular Effects

6,2’,4’-Trimethoxyflavone influences various cellular processes. It inhibits the production of pro-inflammatory cytokines such as TNF-α in immune cells . In cancer cells, it suppresses cell migration and invasion, which are critical steps in cancer metastasis . The compound also affects cell signaling pathways by antagonizing the AhR, thereby modulating gene expression related to detoxification and immune responses .

Molecular Mechanism

At the molecular level, 6,2’,4’-Trimethoxyflavone functions as a selective AhR antagonist with no partial agonist activity . It competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AhR-mediated transactivation of heterologous reporters and endogenous targets such as CYP1A1 . This inhibition is independent of cell lineage or species, making 6,2’,4’-Trimethoxyflavone a valuable tool for dissecting AhR functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,2’,4’-Trimethoxyflavone have been observed over various time frames. The compound exhibits stability under standard storage conditions, maintaining its activity for extended periods . Long-term studies have shown that 6,2’,4’-Trimethoxyflavone consistently inhibits AhR activity and reduces pro-inflammatory cytokine production without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of 6,2’,4’-Trimethoxyflavone vary with dosage. At lower doses, the compound effectively inhibits AhR activity and reduces inflammation without adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

6,2’,4’-Trimethoxyflavone is involved in metabolic pathways related to detoxification and immune response modulation. It interacts with enzymes such as CYP1A1, which is regulated by AhR . The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and excretion .

Transport and Distribution

Within cells, 6,2’,4’-Trimethoxyflavone is transported and distributed through interactions with specific transporters and binding proteins . Its lipophilic nature facilitates its accumulation in cellular membranes, where it can effectively interact with membrane-bound receptors like AhR .

Subcellular Localization

6,2’,4’-Trimethoxyflavone localizes primarily in the cytoplasm and nucleus, where it exerts its effects on AhR signaling . The compound’s localization is influenced by its ability to bind to AhR and modulate its activity, affecting gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,2’,4’-Trimethoxyflavone typically involves the condensation of appropriate methoxy-substituted benzaldehydes with acetophenones, followed by cyclization and methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of 6,2’,4’-Trimethoxyflavone may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 6,2’,4’-Trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Comparison with Similar Compounds

  • 5,6,7-Trimethoxyflavone
  • 7,4’-Dimethoxyisoflavone
  • 3’,4’-Dimethoxyflavone

Comparison: 6,2’,4’-Trimethoxyflavone is unique in its specific substitution pattern, which confers distinct biological activities compared to other methoxyflavones. Its selective antagonism of the aryl hydrocarbon receptor without partial agonist activity sets it apart from other similar compounds, making it a valuable tool for studying receptor function and potential therapeutic applications .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFDVDASNSUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350974
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720675-90-1
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 720675-90-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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